(2Z)-2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (2Z)-2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10834594
InChI: InChI=1S/C18H14N2O3S/c1-22-14-9-5-6-11(16(14)23-2)10-15-17(21)20-13-8-4-3-7-12(13)19-18(20)24-15/h3-10H,1-2H3/b15-10-
SMILES: COC1=CC=CC(=C1OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Molecular Formula: C18H14N2O3S
Molecular Weight: 338.4 g/mol

(2Z)-2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

CAS No.:

Cat. No.: VC10834594

Molecular Formula: C18H14N2O3S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one -

Specification

Molecular Formula C18H14N2O3S
Molecular Weight 338.4 g/mol
IUPAC Name (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C18H14N2O3S/c1-22-14-9-5-6-11(16(14)23-2)10-15-17(21)20-13-8-4-3-7-12(13)19-18(20)24-15/h3-10H,1-2H3/b15-10-
Standard InChI Key DXGSTIKPHULACD-GDNBJRDFSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
SMILES COC1=CC=CC(=C1OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Canonical SMILES COC1=CC=CC(=C1OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The IUPAC name (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-[1, thiazolo[3,2-a]benzimidazol-1-one reflects the compound’s core structure: a benzimidazole fused to a thiazole ring, with a 2,3-dimethoxybenzylidene group at position 2. The Z-configuration of the benzylidene substituent is critical for molecular geometry, as confirmed by its isomeric SMILES string (COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2). The presence of methoxy groups at the 2- and 3-positions of the benzylidene moiety distinguishes this derivative from analogs such as (2Z)-2-(3,4-dihydroxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one, which features hydroxyl groups instead .

Table 1: Comparative Molecular Properties of Selected Thiazolo[3,2-a]benzimidazole Derivatives

PropertyTarget Compound3,4-Dihydroxy Analog
Molecular FormulaC₁₈H₁₄N₂O₃SC₁₆H₁₀N₂O₃S
Molecular Weight (g/mol)338.4310.3
Substituents2,3-Dimethoxy3,4-Dihydroxy
PubChem CID6818791618640

Synthesis and Structural Modification

Traditional Condensation Approaches

The synthesis of thiazolo[3,2-a]benzimidazoles commonly involves acid-catalyzed condensation of 2-mercaptobenzimidazole with aldehydes or ketones . For the target compound, 2-mercaptobenzimidazole reacts with 2,3-dimethoxybenzaldehyde in an acidic medium (e.g., acetic acid or HCl), facilitating cyclization via nucleophilic attack of the thiol group on the aldehyde carbonyl. This method yields the tricyclic framework with moderate to high efficiency (reported yields: 60–85%) .

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialsYieldAdvantages
Acid-Catalyzed Condensation2-Mercaptobenzimidazole, Aldehyde60–85%Simplicity, scalability
Thiazolium Salt Route 1,2-Diaminobenzene, CS₂, Haloketones64%Flexibility in substituent introduction

Biological Activities and Mechanistic Insights

Antiparasitic and Antiviral Effects

The 2,3-dimethoxy derivative exhibits antitrichinellosis activity, likely through inhibition of Trichinella spiralis larval development. Molecular docking studies suggest that the methoxy groups enhance binding to parasite-specific enzymes, such as thioredoxin glutathione reductase, by forming hydrogen bonds with active-site residues. Additionally, its antiviral activity against RNA viruses (e.g., influenza A) may stem from interference with viral neuraminidase or RNA-dependent RNA polymerase.

Pharmacological and ToxicoKinetic Considerations

ADME Properties

Computational predictions using SwissADME indicate moderate lipophilicity (LogP ≈ 2.8) and high gastrointestinal absorption, aligning with its potential as an orally bioavailable agent. The methoxy groups reduce metabolic susceptibility compared to hydroxylated analogs, which undergo rapid phase II conjugation .

Future Directions and Research Gaps

While existing data highlight the compound’s therapeutic potential, critical gaps persist:

  • In Vivo Efficacy: No published studies evaluate its pharmacokinetics or toxicity in animal models.

  • Structure-Activity Relationships (SAR): Systematic modulation of the benzylidene substituents (e.g., replacing methoxy with ethoxy or halogens) could optimize potency and selectivity.

  • Target Identification: Proteomic approaches (e.g., affinity chromatography-mass spectrometry) are needed to elucidate primary molecular targets beyond preliminary hypotheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator